n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide
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Overview
Description
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide is a chemical compound with the empirical formula C17H15NO5 and a molecular weight of 313.30 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with benzyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures around room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a protective group in peptide synthesis.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide can be compared with other similar compounds such as:
n-Benzyloxycarbonyloxy-succinimide: Similar in structure but with different reactivity and applications.
n-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research.
Properties
CAS No. |
57998-25-1 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
benzyl [(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate |
InChI |
InChI=1S/C17H15NO5/c19-15-13-11-6-7-12(8-11)14(13)16(20)18(15)23-17(21)22-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2/t11-,12+,13+,14- |
InChI Key |
SSVLHTOYYHGIND-LVEBTZEWSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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